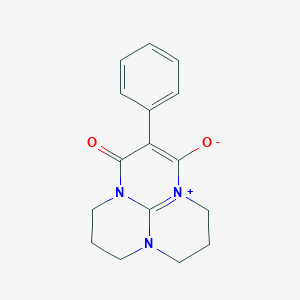
7-Oxo-8-phenyl-2,3,5,6-tetrahydro-1H,4H,7H-3a,6a,9a-triazaphenalen-9a-ium-9-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxo-8-phenyl-2,3,5,6-tetrahydro-1H,4H,7H-3a,6a,9a-triazaphenalen-9a-ium-9-olate is a complex heterocyclic compound that features a unique tricyclic structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of nitrogen and oxygen atoms in its structure contributes to its reactivity and potential for forming hydrogen bonds, making it a valuable scaffold in drug discovery .
Preparation Methods
The synthesis of 7-Oxo-8-phenyl-2,3,5,6-tetrahydro-1H,4H,7H-3a,6a,9a-triazaphenalen-9a-ium-9-olate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of phenylhydrazine with a suitable diketone, followed by cyclization in the presence of an acid catalyst . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of high-purity reagents .
Chemical Reactions Analysis
7-Oxo-8-phenyl-2,3,5,6-tetrahydro-1H,4H,7H-3a,6a,9a-triazaphenalen-9a-ium-9-olate undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted derivatives of the original compound .
Scientific Research Applications
7-Oxo-8-phenyl-2,3,5,6-tetrahydro-1H,4H,7H-3a,6a,9a-triazaphenalen-9a-ium-9-olate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Oxo-8-phenyl-2,3,5,6-tetrahydro-1H,4H,7H-3a,6a,9a-triazaphenalen-9a-ium-9-olate involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
7-Oxo-8-phenyl-2,3,5,6-tetrahydro-1H,4H,7H-3a,6a,9a-triazaphenalen-9a-ium-9-olate can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its antibacterial and antiviral activities.
1,3,4-Oxadiazole: Exhibits significant anticancer properties.
1,2,5-Oxadiazole: Used in the development of new materials with unique properties.
The uniqueness of this compound lies in its tricyclic structure, which provides distinct chemical and biological properties compared to other oxadiazole derivatives .
Properties
Molecular Formula |
C16H17N3O2 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
4-oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate |
InChI |
InChI=1S/C16H17N3O2/c20-14-13(12-6-2-1-3-7-12)15(21)19-11-5-9-17-8-4-10-18(14)16(17)19/h1-3,6-7H,4-5,8-11H2 |
InChI Key |
PIFPEJYOCLOBHP-UHFFFAOYSA-N |
SMILES |
C1CN2C(=C(C(=O)N3C2=[N+](C1)CCC3)C4=CC=CC=C4)[O-] |
Canonical SMILES |
C1CN2CCC[N+]3=C2N(C1)C(=O)C(=C3[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















